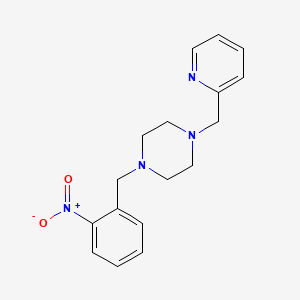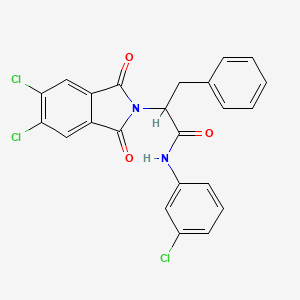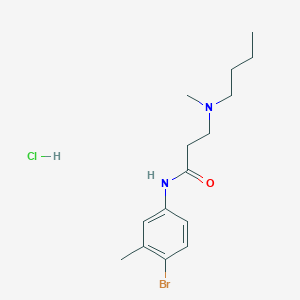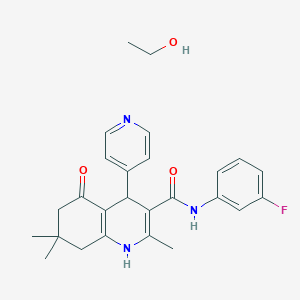![molecular formula C22H28N2O8S B3948562 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine oxalate](/img/structure/B3948562.png)
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine oxalate
説明
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine oxalate, also known as BML-275, is a small molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and inflammation.
科学的研究の応用
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine oxalate has been extensively studied for its potential therapeutic applications in a variety of diseases. One of the most promising areas of research involves its use in the treatment of cancer. Studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Another area of research involves the use of this compound in the treatment of diabetes. Studies have shown that this compound improves glucose uptake and insulin sensitivity in skeletal muscle cells. Additionally, this compound has been shown to reduce inflammation and oxidative stress in adipose tissue, which are key factors in the development of insulin resistance.
作用機序
1-[4-(benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine oxalate acts as an inhibitor of the enzyme AMPK, which is a key regulator of cellular energy homeostasis. By inhibiting AMPK, this compound reduces cellular energy production and induces apoptosis in cancer cells. Additionally, this compound increases glucose uptake in skeletal muscle cells by inhibiting AMPK, which results in increased insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits angiogenesis. In skeletal muscle cells, this compound increases glucose uptake and insulin sensitivity. Additionally, this compound reduces inflammation and oxidative stress in adipose tissue, which are key factors in the development of insulin resistance.
実験室実験の利点と制限
One of the main advantages of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine oxalate is its specificity for AMPK inhibition. This allows researchers to study the effects of AMPK inhibition in a variety of cellular and animal models. Additionally, this compound has been shown to have low toxicity in preclinical models, which makes it a promising candidate for clinical development.
One of the main limitations of this compound is its solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability. Additionally, this compound has been shown to have off-target effects on other enzymes, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of potential future directions for research involving 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(methylsulfonyl)piperazine oxalate. One area of interest is the development of more potent and selective inhibitors of AMPK. Additionally, researchers are interested in studying the effects of this compound on other cellular pathways, such as autophagy and apoptosis. Finally, there is interest in studying the effects of this compound in clinical trials for the treatment of cancer and diabetes.
特性
IUPAC Name |
1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S.C2H2O4/c1-25-20-14-18(15-21-10-12-22(13-11-21)27(2,23)24)8-9-19(20)26-16-17-6-4-3-5-7-17;3-1(4)2(5)6/h3-9,14H,10-13,15-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURFEKVUXAYAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C)OCC3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(2-chlorophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B3948490.png)

![3-[(2-hydroxy-5-methylphenyl)amino]-5-(4-methoxyphenyl)-2-cyclohexen-1-one](/img/structure/B3948511.png)

![N-(4-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3948519.png)
![N-(3-chloro-4-methylphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B3948525.png)

![N-(4-{[4-(1-benzyl-4-piperidinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3948547.png)
![6-{[(4-chlorobenzyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3948555.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B3948566.png)

![3-[1-(3-ethoxybenzoyl)-2-piperidinyl]pyridine](/img/structure/B3948578.png)